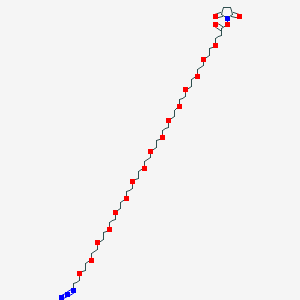

2-(Azido-PEG3-amido)-1,3-bis(NHS Ester)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

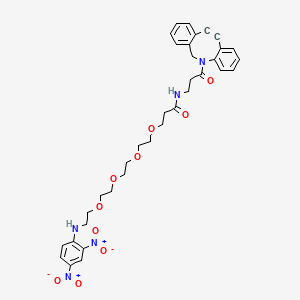

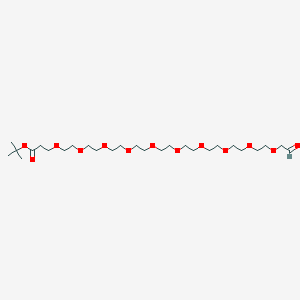

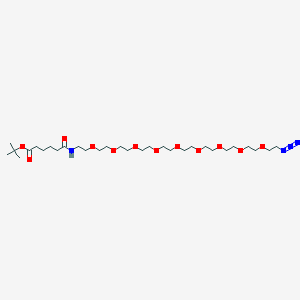

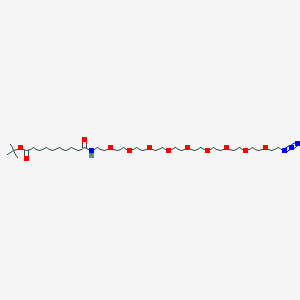

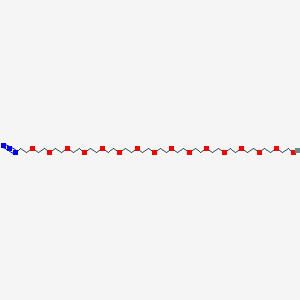

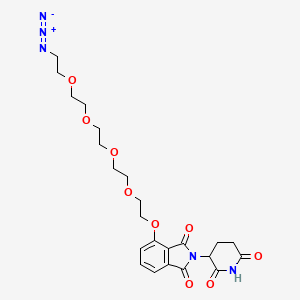

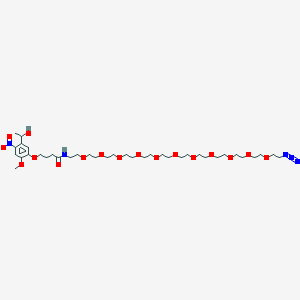

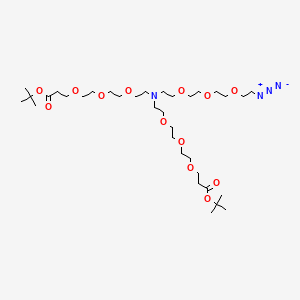

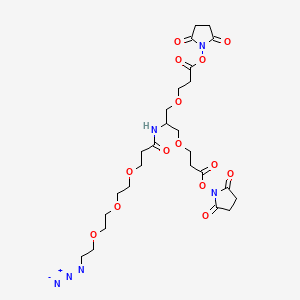

2-(Azido-PEG3-amido)-1,3-bis(NHS Ester) is a branched PEGylation reagent that plays a significant role in bioconjugation chemistry. This compound contains azide groups, which enable PEGylation via click chemistry, and NHS ester groups, which can label primary amines of proteins, amine-modified oligonucleotides, and other amine-containing molecules. The PEG spacer enhances hydrophilic properties, making it useful in various scientific research applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Azido-PEG3-amido)-1,3-bis(NHS Ester) typically involves the following steps:

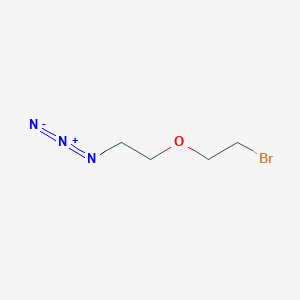

Azide Group Introduction: The azide group is introduced using azidation reactions, often involving azide salts like sodium azide (NaN3) under controlled conditions.

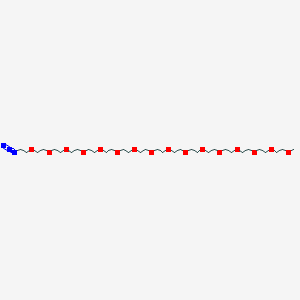

PEGylation: The PEG spacer is attached to the azide group through a series of reactions involving PEG derivatives and coupling agents.

NHS Ester Formation: NHS ester groups are introduced using activating agents like N-hydroxysuccinimide (NHS) and carbodiimides (e.g., EDC).

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring high purity and consistency. The process includes rigorous quality control measures to meet research and industrial standards.

Types of Reactions:

Click Chemistry: The azide groups in the compound undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) reactions with alkyne-containing molecules.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs with molecules containing DBCO or BCN groups without the need for a catalyst.

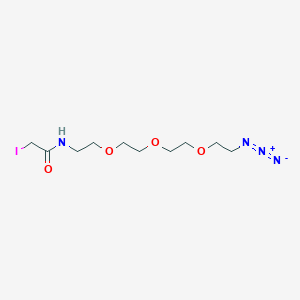

NHS Ester Reactions: The NHS ester groups react with primary amines to form stable amide bonds.

Common Reagents and Conditions:

CuAAc Reactions: Copper(I) bromide (CuBr) and tris(benzyltriazolylmethyl)amine (TBTA) are commonly used as catalysts.

SPAAC Reactions: No catalyst is required.

NHS Ester Reactions: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS are used as coupling agents.

Major Products Formed:

CuAAc Reactions: Triazole-linked products.

SPAAC Reactions: Strain-promoted triazole-linked products.

NHS Ester Reactions: Amide-linked products.

Aplicaciones Científicas De Investigación

2-(Azido-PEG3-amido)-1,3-bis(NHS Ester) is widely used in various scientific research fields:

Chemistry: It is used in the synthesis of PEGylated compounds and in click chemistry applications.

Biology: It is employed in labeling and modifying biomolecules, such as proteins and oligonucleotides.

Medicine: It is used in drug delivery systems and the development of PROTACs (Proteolysis Targeting Chimeras) for targeted cancer therapies.

Industry: It is utilized in the production of hydrophilic coatings and surface modifications.

Mecanismo De Acción

The compound exerts its effects through the following mechanisms:

Click Chemistry: The azide groups react with alkyne groups to form stable triazole rings, which are useful in bioconjugation and drug delivery.

NHS Ester Reactions: The NHS ester groups react with primary amines to form stable amide bonds, which are essential for labeling and modifying biomolecules.

Molecular Targets and Pathways Involved:

Proteins and Oligonucleotides: The compound targets primary amines on these biomolecules for labeling and modification.

Drug Delivery Systems: It targets specific sites on drug molecules for enhanced delivery and efficacy.

Comparación Con Compuestos Similares

2-(Azido-PEG3-amido)-1,3-bis(NHS Ester) is unique due to its branched structure and dual functionality (azide and NHS ester groups). Similar compounds include:

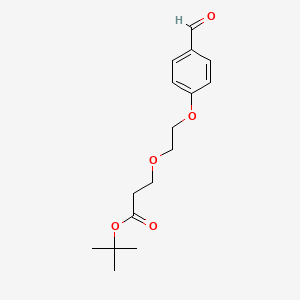

PEG-based Linkers: These linkers are used in PEGylation but may lack azide groups for click chemistry.

NHS Ester Reagents: These reagents label primary amines but do not contain azide groups for click chemistry.

Azide-containing Compounds: These compounds can undergo click chemistry but may not have NHS ester groups for labeling amines.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanoylamino]-3-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]propoxy]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38N6O14/c27-30-28-8-12-41-14-16-42-15-13-40-9-5-20(33)29-19(17-43-10-6-25(38)45-31-21(34)1-2-22(31)35)18-44-11-7-26(39)46-32-23(36)3-4-24(32)37/h19H,1-18H2,(H,29,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKNSPJWCHQONRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCC(COCCC(=O)ON2C(=O)CCC2=O)NC(=O)CCOCCOCCOCCN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38N6O14 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

658.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.